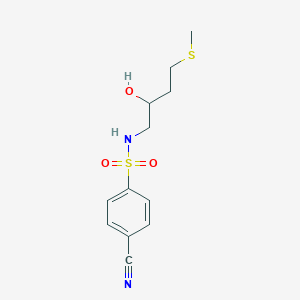

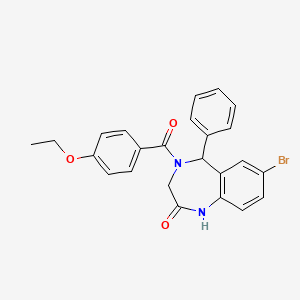

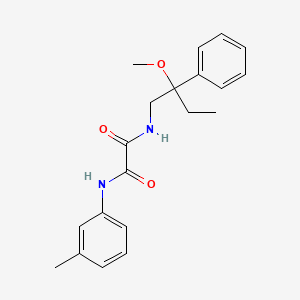

![molecular formula C22H13BrN4O2 B2643026 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione CAS No. 385394-68-3](/img/structure/B2643026.png)

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione” is a complex organic molecule that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . This compound is not obtained in nature, but it is intensely investigated by synthetic chemists due to its excellent properties and green synthetic routes .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives involves various synthetic routes using different metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm . For instance, a four-step synthesis introduces the triazole at the start via N2-arylation of 4,5-dibromo-2H-1,2,3-triazole .

Molecular Structure Analysis

The 1,2,3-triazole ring is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized . One N atom is pyrrole kind, and the other two atoms are pyridine kind .

Chemical Reactions Analysis

1,2,3-Triazole scaffolds are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . They are intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes .

Applications De Recherche Scientifique

Anticancer Applications Research has shown that derivatives of naphthoquinone possess significant anticancer properties. For instance, a series of 1,4-naphthoquinone-1,2,3-triazole hybrids displayed cytotoxic activity against various cancer cell lines, including MCF-7, HT-29, and MOLT-4. Certain compounds within this series were found to induce G0/G1 cell cycle arrest in MCF-7 cells, highlighting their potential as anticancer agents (Gholampour et al., 2019).

Antimycobacterial Activity Another significant application of naphthoquinone derivatives is their antimycobacterial activity. A library of amino-1,4-naphthoquinone-appended triazoles was synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv (MTB). Among these, a specific compound demonstrated higher potency than standard anti-TB drugs, indicating the potential of naphthoquinone derivatives in treating tuberculosis (Bala et al., 2014).

Biological Activities Further, some novel compounds containing lawsone, a naphthoquinone derivative, have been explored for their antioxidant and antitumor activities. These studies have demonstrated the compounds' potential in exhibiting significant biological activities, including acting as effective antioxidants and exhibiting cytotoxic effects against cancer cells (Hassanien et al., 2022).

Chemical Synthesis and Characterization On the synthetic front, the facile synthesis of naphthoquinone derivatives has been achieved through various chemical reactions, offering a pathway for the development of novel compounds with potential scientific and therapeutic applications. These synthetic routes allow for the exploration of diverse chemical structures and their respective bioactivities (Khalafy et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

2-(benzotriazol-1-yl)-3-(4-bromoanilino)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13BrN4O2/c23-13-9-11-14(12-10-13)24-19-20(27-18-8-4-3-7-17(18)25-26-27)22(29)16-6-2-1-5-15(16)21(19)28/h1-12,24H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSSJTGCTIYXBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

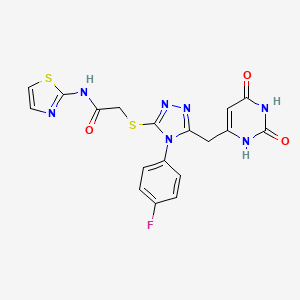

![N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2642945.png)

![2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2642952.png)

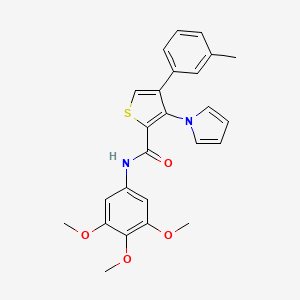

![[6-[(2-methoxyphenyl)sulfamoyl]-1H-benzimidazol-2-yl]methyl 4-formylbenzoate](/img/structure/B2642953.png)

![3-Chloro-2-[2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2642956.png)

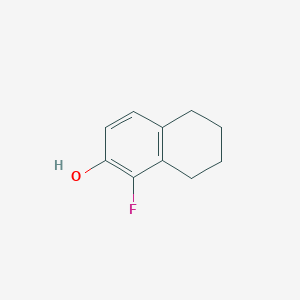

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2642964.png)